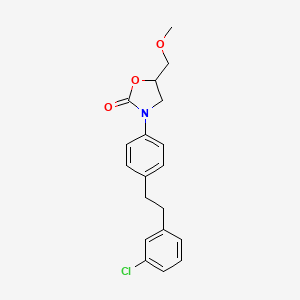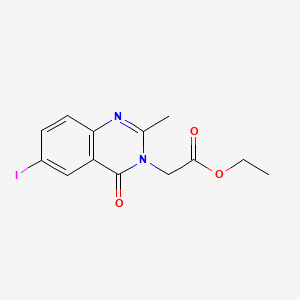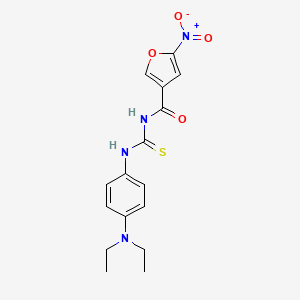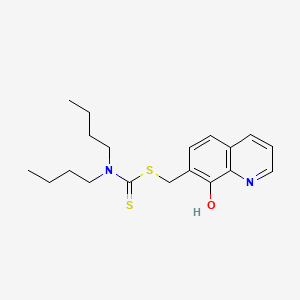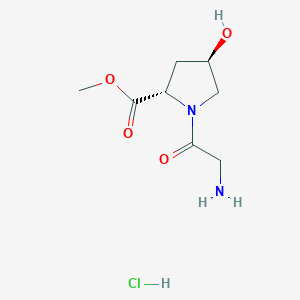
(2S,4R)-Methyl 1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4R)-Methyl 1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carboxylate hydrochloride is a chiral compound with significant potential in various scientific fields. Its unique structure, which includes a pyrrolidine ring, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-Methyl 1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carboxylate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as L-proline.
Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through a series of reactions, including cyclization and reduction.
Introduction of Functional Groups: The aminoacetyl and hydroxyl groups are introduced through selective functionalization reactions.
Final Steps: The final product is obtained by esterification and hydrochloride salt formation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(2S,4R)-Methyl 1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted amines.
科学的研究の応用
(2S,4R)-Methyl 1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carboxylate hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2S,4R)-Methyl 1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
類似化合物との比較
Similar Compounds
(2S)-1-[3-(Acetylsulfanyl)propanoyl]-2-pyrrolidinecarboxylic acid: This compound shares a similar pyrrolidine ring structure but differs in its functional groups.
1-Amino-cyclohexanecarboxylic acid: Another compound with a similar backbone but different substituents.
Uniqueness
(2S,4R)-Methyl 1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carboxylate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C8H15ClN2O4 |
|---|---|
分子量 |
238.67 g/mol |
IUPAC名 |
methyl (2S,4R)-1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H14N2O4.ClH/c1-14-8(13)6-2-5(11)4-10(6)7(12)3-9;/h5-6,11H,2-4,9H2,1H3;1H/t5-,6+;/m1./s1 |
InChIキー |
QXBBYSOBMUNIJL-IBTYICNHSA-N |
異性体SMILES |
COC(=O)[C@@H]1C[C@H](CN1C(=O)CN)O.Cl |
正規SMILES |
COC(=O)C1CC(CN1C(=O)CN)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



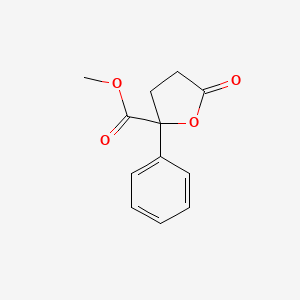
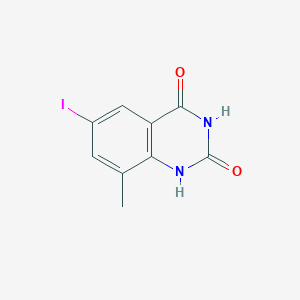
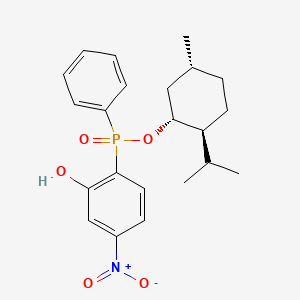

![N''-[3-(4-Nitrophenyl)-1,2,4-thiadiazol-5-yl]guanidine](/img/structure/B12901990.png)
